molecular formula C7H8BrNO2S B13031409 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13031409
M. Wt: 250.12 g/mol
InChI Key: NPAMUXNBCHIWCO-UHFFFAOYSA-N
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Description

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a brominated thiazole derivative serving as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmaceutical agents, contributing to the development of treatments for a wide range of conditions due to its unique electronic properties and aromaticity . This specific compound, with its bromine substituent and carboxylic acid functional group, is designed for facile functionalization, making it a valuable precursor in the synthesis of more complex, target-oriented molecules. Researchers utilize this compound as a key building block in the exploration of novel bioactive agents. Thiazole-containing compounds have demonstrated significant therapeutic value across diverse areas, including as kinase inhibitors in oncology , antimicrobials , and agents for central nervous system disorders . The presence of the isopropyl group at the 4-position can be strategically leveraged to influence the lipophilicity and steric profile of the final molecule, thereby fine-tuning its pharmacokinetic properties and target binding affinity. This product is intended for use in research settings to advance the development of new chemical entities and is strictly for laboratory applications. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H8BrNO2S/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H,10,11)

InChI Key

NPAMUXNBCHIWCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC(=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

  • Starting from a suitable thiazole precursor or a substituted amino-thiazole carboxylic acid,
  • Selective bromination at the 2-position,
  • Introduction or substitution of the isopropyl group at the 4-position,
  • Final purification to isolate the target acid.

This approach leverages the known reactivity of 1,3-thiazole rings and their derivatives, where bromination and alkylation reactions are well-established.

Bromination of 1,3-Thiazole Carboxylic Acid Derivatives

A key step is the regioselective bromination at the 2-position of the thiazole ring. Literature reports the use of copper(I) bromide and tert-butyl nitrite (t-BuONO) in acetonitrile under reflux conditions for 2 hours to convert 2-amino-4-methylthiazole-5-carboxylic acid into 2-bromo-4-methylthiazole-5-carboxylic acid with a yield of approximately 63%. This method can be adapted for the isopropyl-substituted analog by starting from the corresponding 2-amino-4-(propan-2-yl)thiazole-5-carboxylic acid.

Parameter Conditions Outcome
Reagents Copper(I) bromide, tert-butyl nitrite Bromination at 2-position
Solvent Acetonitrile Efficient reaction medium
Temperature Reflux (~80°C) Complete conversion in 2 h
Yield ~63% Isolated yellow solid

Introduction of the Isopropyl Group at the 4-Position

The isopropyl substituent at the 4-position can be introduced either by:

  • Starting with 4-(propan-2-yl) substituted thiazole precursors, or
  • Nucleophilic substitution of 4-bromo or 4-chloro thiazole derivatives with isopropylamine.

A documented method for related compounds involves reacting 2-bromo-4-methylthiazole derivatives with isopropylamine in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (60–80°C) for 6–12 hours. This reaction facilitates the substitution of the methyl group by the isopropylamino moiety or direct alkylation to form the 4-(propan-2-yl) substituent.

Parameter Conditions Outcome
Reagents Isopropylamine, K2CO3 Nucleophilic substitution/alkylation
Solvent DMF Polar aprotic solvent
Temperature 60–80°C Reaction time 6–12 h
Purification Recrystallization or chromatography >70% yield, >95% purity

Alternative Industrial Methods

Industrial-scale synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent stoichiometry, and reaction time, improving yield and reproducibility. The use of alternative solvents or catalysts is also explored to enhance sustainability and cost-effectiveness.

Analytical Confirmation of Product

Structural confirmation of the synthesized this compound is typically performed by:

  • NMR Spectroscopy : ^1H NMR shows characteristic signals for isopropyl methyl groups (~1.2 ppm), thiazole ring protons, and carboxylic acid proton (~8.0 ppm). ^13C NMR confirms the carboxylic carbonyl (~170 ppm).
  • X-ray Crystallography : Provides detailed molecular geometry and confirms substitution pattern on the thiazole ring, including the position of bromine and isopropyl groups.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Reaction Type Yield/Notes
1. Starting material synthesis 2-Amino-4-(propan-2-yl)thiazole-5-carboxylic acid Precursor preparation Commercially available or synthesized
2. Bromination Copper(I) bromide, tert-butyl nitrite, ACN, reflux Selective bromination at 2-position ~60–65% yield, yellow solid
3. Isopropyl group introduction Isopropylamine, K2CO3, DMF, 60–80°C, 6–12 h Nucleophilic substitution/alkylation >70% yield, high purity
4. Purification Recrystallization or column chromatography Isolation of pure compound >95% purity
5. Structural confirmation NMR, X-ray crystallography Verification of structure Confirmed substitution pattern

Research Findings and Notes

  • The bromination method using copper(I) bromide and tert-butyl nitrite is well-documented for 2-bromo-4-methylthiazole-5-carboxylic acid and serves as a reliable template for the isopropyl analog.
  • The nucleophilic substitution with isopropylamine allows selective introduction of the isopropyl group at the 4-position, with reaction parameters optimized to balance yield and purity.
  • Industrial methods focus on reaction scalability and environmental considerations, including solvent choice and continuous flow techniques to improve efficiency.
  • Analytical techniques such as NMR and X-ray crystallography are essential for confirming the identity and purity of the final product, ensuring the correct substitution pattern and absence of isomers or side products.

Chemical Reactions Analysis

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common reagents used in these reactions include bromine, N-bromosuccinimide, isopropyl halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and its substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 4

The substituent at position 4 significantly impacts steric bulk and lipophilicity:

  • This structural simplification may also lower molecular weight (estimated ~220.06 g/mol), affecting crystallinity and melting points.
  • However, the absence of bromine limits its utility in reactions requiring halogen-mediated transformations .

Bromine vs. Alternative Substituents at Position 2

  • 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid (): A pyridinyl group at position 2 introduces basicity and hydrogen-bonding capability, contrasting with bromine’s electronegativity. This substitution may enhance interactions with biological targets but reduce reactivity in halogen-specific reactions .
  • 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid (): An isopropoxy group replaces bromine, altering electronic effects (electron-donating vs. electron-withdrawing).

Carboxylic Acid vs. Ester Derivatives

  • Methyl 2-bromo-5-isopropyl-1,3-thiazole-4-carboxylate (): The ester derivative exhibits lower polarity and higher volatility compared to the carboxylic acid. This form is advantageous in synthetic intermediates for ease of purification via distillation or chromatography .

Extended Aromatic Systems

  • This structural complexity may also hinder solubility in aqueous media .

Key Data Table

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Properties References
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid Br (2), isopropyl (4), COOH (5) ~250.11 Not reported High lipophilicity; bromine enhances reactivity
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Br (2), methyl (4), COOH (5) ~220.06 Not reported Reduced steric hindrance; lower molecular weight
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Phenyl (2), methyl (4), COOH (5) 219.26 214–215 Aromatic π-π interactions; thermal stability
2-(2-Bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Bromophenyl (2), methyl (4), COOH (5) 312.19 Not reported Extended conjugation; high molecular weight
Methyl 2-bromo-5-isopropyl-1,3-thiazole-4-carboxylate Br (2), isopropyl (5), COOCH3 (4) ~263.13 Not reported Ester derivative; improved synthetic handling

Research Implications

  • Reactivity : The bromine atom in the target compound facilitates Suzuki-Miyaura or Ullmann coupling reactions, enabling the synthesis of biaryl or alkyl-aryl derivatives .
  • Biological Activity : Thiazole carboxylic acids are explored as enzyme inhibitors (e.g., kinase or protease targets). The isopropyl group may improve cell penetration, while bromine could modulate target binding .
  • Material Science : Brominated thiazoles are precursors for optoelectronic materials, where conjugation and halogen interactions influence charge transport properties .

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